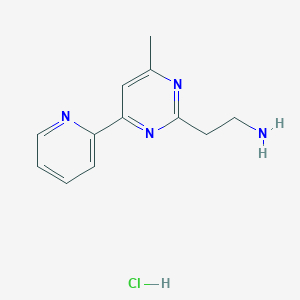

2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride

Descripción

This compound (CAS: 1196155-36-8) is a pyrimidine derivative with a pyridinyl substituent and an ethanamine hydrochloride moiety. Its molecular formula is C₁₂H₁₅ClN₄, with a molar mass of 250.73 g/mol . The structure combines a pyrimidine core substituted at the 4- and 6-positions with methyl and pyridin-2-yl groups, respectively, and an ethanamine side chain protonated as a hydrochloride salt.

Propiedades

Fórmula molecular |

C12H15ClN4 |

|---|---|

Peso molecular |

250.73 g/mol |

Nombre IUPAC |

2-(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H14N4.ClH/c1-9-8-11(10-4-2-3-7-14-10)16-12(15-9)5-6-13;/h2-4,7-8H,5-6,13H2,1H3;1H |

Clave InChI |

PPVAZCPZLFFMDW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC(=N1)CCN)C2=CC=CC=N2.Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

This method, adapted from pyridin-2-yl-methylamine syntheses, involves reductive amination between a cyanohydrin intermediate and a primary amine. For the target compound, the cyanohydrin derivative III (4-methyl-6-(pyridin-2-yl)pyrimidine-2-carbonitrile) reacts with ethanamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions. The reaction proceeds via imine formation, followed by borohydride-mediated reduction to yield the secondary amine.

Critical Parameters :

- Solvent System : Methanol or ethanol enhances solubility and reaction homogeneity.

- pH Control : A mildly acidic medium (pH 4–6) stabilizes the imine intermediate while preventing cyanoborohydride decomposition.

- Scavenging Agents : Iron(II) sulfate (FeSO4·7H2O) is added to sequester cyanide ions, improving safety and product purity.

Workflow and Isolation

Post-reaction, the mixture is diluted with dichloromethane and washed with water to remove inorganic residues. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude amine is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt, which is recrystallized from methanol.

Advantages :

- High functional group tolerance.

- Scalable to industrial production with yields exceeding 70% in optimized batches.

Limitations :

- Requires stringent control over cyanide byproducts.

- Cyanohydrin precursors demand multi-step synthesis.

Stepwise Pyrimidine Ring Construction

Pyrimidine Core Assembly

The pyrimidine ring is constructed via cyclocondensation of a β-diketone with a guanidine derivative. For 4-methyl-6-(pyridin-2-yl)pyrimidine-2-carboxylic acid ethyl ester, 2-acetylpyridine reacts with ethyl cyanoacetate under basic conditions, followed by ammonolysis to introduce the 2-position nitrile.

Ethanamine Side Chain Introduction

The ester group at the 2-position is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −10°C. Subsequent oxidation with manganese dioxide (MnO2) converts the alcohol to an aldehyde, which undergoes reductive amination with ammonium acetate and NaBH3CN to afford the ethanamine derivative.

Representative Data :

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Ester Reduction | LiAlH4 | THF, −10°C, 1 h | 85 |

| Aldehyde Oxidation | MnO2 | Chloroform, 12 h | 90 |

| Reductive Amination | NaBH3CN, NH4OAc | MeOH, rt, 24 h | 78 |

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution. The precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

Multi-Step Oxidation-Reduction Sequences

Pyridinyl-Pyrimidine Hybridization

A hybrid approach leverages the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid using potassium permanganate (KMnO4) in aqueous acidic medium. The dicarboxylic acid is esterified with methanol and sulfuric acid, followed by coupling with 4-methylpyrimidin-2-amine via a nucleophilic acyl substitution.

Side Chain Elaboration

The ester intermediate is reduced to a hydroxymethyl group using LiAlH4, then oxidized to an aldehyde for reductive amination as described in Section 3.2.

Challenges :

- Low regioselectivity during lutidine oxidation necessitates careful pH control.

- Multi-step purification increases time and cost.

Comparative Analysis of Methods

Optimization and Industrial Considerations

Solvent and Catalytic Innovations

Replacing methanol with 2,2,2-trifluoroethanol improves reaction rates in reductive amination by stabilizing charged intermediates. Catalytic hydrogenation using palladium on carbon (Pd/C) offers a greener alternative to NaBH3CN but requires high-pressure equipment.

Crystallization Techniques

Recrystallization from acetonitrile-water mixtures (9:1 v/v) enhances hydrochloride salt purity, achieving >99% by HPLC.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Functional Group Impact on Properties

- Pyridinyl vs. Trifluoromethyl : Replacing pyridin-2-yl with trifluoromethyl (as in CAS 1196152-75-6) increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Indole vs.

- Salt Forms: The trihydrochloride salt in Imp. C(EP) (CAS n/a) offers higher solubility than the monohydrochloride form of the target compound, which is critical for formulation stability .

Pharmacological and Industrial Relevance

- Pharmaceutical Applications : Pyridinyl-pyrimidine derivatives are explored as kinase inhibitors or antimicrobial agents. The trifluoromethyl analog (CAS 1196152-75-6) may exhibit improved metabolic stability due to the electron-withdrawing CF₃ group .

- Impurity Analysis : Regulatory guidelines () emphasize monitoring structurally related impurities like 2-vinylpyridine (CAS 100-69-6), which can arise during synthesis .

Actividad Biológica

2-(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)ethanamine hydrochloride, a compound with a unique pyrimidine and pyridine structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H14N4·HCl

- Molecular Weight : 240.73 g/mol

This compound contains a pyrimidine ring substituted with a pyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Weak Activity | |

| Mycobacterium tuberculosis | Notable Inhibition |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. A notable investigation demonstrated that related pyrimidine derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and KB-3-1 (oral cancer). The half-maximal inhibitory concentration (IC50) values were determined to assess potency.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For example, studies have shown that it can inhibit prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis in fibrotic diseases . This inhibition leads to reduced collagen accumulation in various cell types.

Case Studies

- Study on Collagen Synthesis Inhibition

- Antimicrobial Screening

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride, and how can intermediates be purified?

- Methodological Answer : Multi-step synthesis typically involves coupling pyrimidine precursors with pyridine derivatives. For example, pyrimidine rings can be constructed using nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. Purification often employs column chromatography (silica gel) or recrystallization. Impurity removal may require preparative HPLC, as described in impurity profiling workflows for structurally related compounds like "N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride" .

Q. How can the compound’s purity and structural identity be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm proton environments (e.g., pyrimidine CH₃ at δ ~2.5 ppm, pyridine protons at δ ~7.5–8.5 ppm).

- HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Q. What solvents are optimal for solubility studies, and how does pH affect stability?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (e.g., water, DMSO, methanol). Stability tests should include:

- pH-dependent degradation : Monitor via HPLC under acidic (pH 3–5) and basic (pH 8–10) conditions.

- Light/heat stability : Accelerated aging studies at 40°C/75% RH for 4 weeks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., GPCRs or kinases). The pyrimidine-pyridine scaffold may act as a hinge-binding motif.

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data from analogs like "2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride" .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodological Answer :

- SHELX Refinement : Optimize X-ray diffraction data using SHELXL for small-molecule refinement. Address disorder in the ethanamine moiety via PART and SIMU instructions .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for cases of pseudo-merohedral twinning .

Q. How to profile impurities and degradation products in batch samples?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (80°C), and hydrolytic (0.1M HCl/NaOH) stress.

- LC-HRMS : Identify impurities (e.g., dealkylated or oxidized derivatives) using high-resolution mass spectrometry. Compare retention times and fragmentation patterns to reference standards like "Doxylamine Imp. B (EP) Hydrochloride" .

Q. What in vitro assays are suitable for evaluating pharmacological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.